![molecular formula C9H15Cl3N2O B1445927 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride CAS No. 1803591-49-2](/img/structure/B1445927.png)
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride
Overview
Description
“3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803591-49-2 . It has a molecular weight of 273.59 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H .Scientific Research Applications
Cold-Chain Transportation
This compound is utilized in cold-chain transportation to ensure the stability and integrity of temperature-sensitive pharmaceuticals. Its chemical properties allow it to maintain consistency in various environmental conditions, which is crucial for the delivery of vaccines and biologics .
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of novel heterocyclic compounds. These structures are significant in medicinal chemistry for creating libraries of molecules with potential biological activities, such as anti-fibrotic drugs .
Anti-Fibrosis Research
In the field of anti-fibrosis, derivatives of this compound have been synthesized and evaluated for their effectiveness in inhibiting fibrotic activities. This includes the suppression of collagen expression and hydroxyproline content in vitro, indicating potential as novel anti-fibrotic drugs .
Insecticidal Activities
The compound has been used to synthesize derivatives that exhibit insecticidal properties. Preliminary bioassays have shown that some of these derivatives have a significant mortality rate against certain pests, suggesting its use in developing new insecticides .
Fungicidal Properties
Derivatives of this compound have also demonstrated fungicidal activities. Some synthesized compounds have shown high growth inhibitory rates against specific fungi, making them promising candidates for new fungicidal agents .
Organosulfur Compound Synthesis
It is involved in the preparation of organosulfur compounds, which are important in various biological processes. These compounds have been studied for their physicochemical properties and biological activities, including their potential use in pharmaceuticals .
Pharmaceutical Research
The compound’s role in pharmaceutical research is notable, particularly in the development of new therapeutic agents. Its derivatives are being explored for various pharmacological activities, which could lead to the discovery of new medications .
Chemical Biology
In chemical biology, this compound is used to explore the interactions between chemical compounds and biological systems. It helps in understanding the underlying mechanisms of diseases and the development of targeted therapies .
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O.2ClH/c10-9-5-12-2-1-8(9)3-7(4-11)6-13;;/h1-2,5,7,13H,3-4,6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPXRQSGMADYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)CO)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.